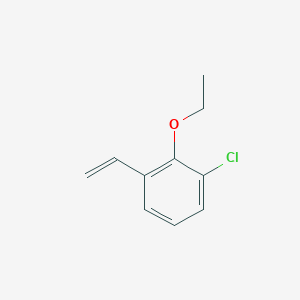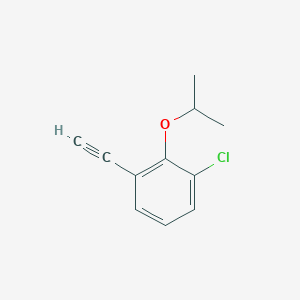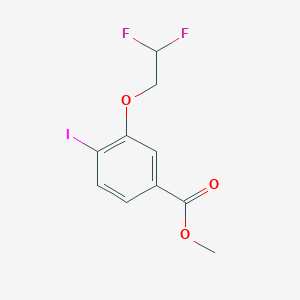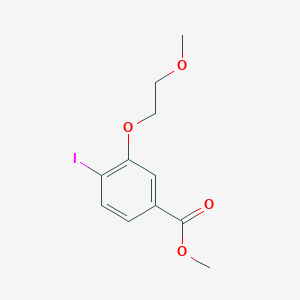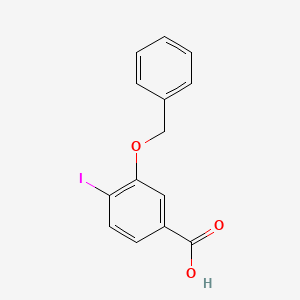
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy linker, and an iodine atom attached to the benzene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the benzoate core.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using reagents like iodine (I2) and a suitable oxidizing agent.
Attachment of the Ethoxy Linker: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Deprotection: The major product is the free amine.
Coupling: Biaryl compounds are typically formed.
科学的研究の応用
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate depends on its application:
In Chemical Reactions: Acts as a substrate or intermediate, undergoing various transformations.
In Biological Systems: The Boc-protected amine can be deprotected to interact with biological targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amine but differs in the core structure and functional groups.
Methyl 2,3-bis-O-(triethylsilyl)-α-D-glucopyranoside: Shares the use of protective groups but is a carbohydrate derivative.
Uniqueness
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)-4-iodobenzoate is unique due to its specific combination of functional groups, making it versatile for various synthetic applications and research studies.
特性
IUPAC Name |
methyl 4-iodo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(13(18)20-4)5-6-11(12)16/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZXDUQGSKWWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

